molecular formula C18H28ClNO3 B4400333 1-{3-[4-(2,6-dimethyl-4-morpholinyl)butoxy]phenyl}ethanone hydrochloride

1-{3-[4-(2,6-dimethyl-4-morpholinyl)butoxy]phenyl}ethanone hydrochloride

Cat. No. B4400333
M. Wt: 341.9 g/mol
InChI Key: OHVQRXSEVAWZTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{3-[4-(2,6-dimethyl-4-morpholinyl)butoxy]phenyl}ethanone hydrochloride, also known as DMEMBO, is a chemical compound that has been widely used in scientific research. This compound is a selective inhibitor of protein kinase C (PKC), which plays an important role in various cellular processes, including cell growth, differentiation, and apoptosis.

Mechanism of Action

1-{3-[4-(2,6-dimethyl-4-morpholinyl)butoxy]phenyl}ethanone hydrochloride selectively inhibits the activity of PKC by binding to its regulatory domain. PKC is a family of serine/threonine kinases that are activated by various stimuli, including diacylglycerol (DAG) and Ca2+. PKC plays a crucial role in signal transduction pathways that regulate cell growth, differentiation, and apoptosis. This compound inhibits the phosphorylation of downstream targets of PKC, leading to the inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. It has also been shown to enhance the efficacy of chemotherapy drugs, such as doxorubicin and cisplatin. This compound has been shown to induce apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins. In addition, this compound has been shown to inhibit platelet aggregation and smooth muscle contraction by inhibiting PKC-mediated signaling pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-{3-[4-(2,6-dimethyl-4-morpholinyl)butoxy]phenyl}ethanone hydrochloride is its selectivity for PKC, which allows for the specific inhibition of PKC-mediated signaling pathways without affecting other signaling pathways. This compound is also relatively easy to synthesize and has a high purity. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in some experimental settings. In addition, this compound has not been extensively studied in vivo, and its pharmacokinetics and toxicity are not well understood.

Future Directions

There are several future directions for research on 1-{3-[4-(2,6-dimethyl-4-morpholinyl)butoxy]phenyl}ethanone hydrochloride. One area of interest is the development of more potent and selective PKC inhibitors based on the structure of this compound. Another area of interest is the investigation of the role of PKC in the regulation of immune responses and inflammation, which could have implications for the treatment of autoimmune diseases and inflammatory disorders. In addition, the development of novel drug delivery systems for this compound could improve its solubility and bioavailability, and enable its use in vivo. Finally, the investigation of the pharmacokinetics and toxicity of this compound in animal models could provide important information for its potential use as a therapeutic agent.

Scientific Research Applications

1-{3-[4-(2,6-dimethyl-4-morpholinyl)butoxy]phenyl}ethanone hydrochloride has been widely used in scientific research as a tool to study the role of PKC in various cellular processes. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and enhance the efficacy of chemotherapy drugs. This compound has also been used to investigate the role of PKC in the regulation of insulin secretion, platelet aggregation, and smooth muscle contraction.

properties

IUPAC Name

1-[3-[4-(2,6-dimethylmorpholin-4-yl)butoxy]phenyl]ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO3.ClH/c1-14-12-19(13-15(2)22-14)9-4-5-10-21-18-8-6-7-17(11-18)16(3)20;/h6-8,11,14-15H,4-5,9-10,12-13H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHVQRXSEVAWZTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCCCOC2=CC=CC(=C2)C(=O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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